4'-Aminobiphenyl-3-carboxylic acid: A Technical Guide for Drug Development Professionals
4'-Aminobiphenyl-3-carboxylic acid: A Technical Guide for Drug Development Professionals
Introduction
Biphenyl derivatives are a cornerstone in modern medicinal chemistry, serving as foundational scaffolds for a wide array of therapeutic agents.[1] Their structural rigidity and synthetic versatility allow for precise modulation of pharmacological activity. Among these, 4'-Aminobiphenyl-3-carboxylic acid represents a particularly valuable building block. This bifunctional molecule, featuring a nucleophilic aromatic amine and a versatile carboxylic acid group, offers multiple avenues for chemical elaboration.
This guide provides an in-depth analysis of the core chemical properties of 4'-Aminobiphenyl-3-carboxylic acid, offering field-proven insights into its synthesis, reactivity, and application for researchers, scientists, and drug development professionals.
Core Chemical Identity
Nomenclature and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for regulatory compliance and scientific communication.
| Identifier | Value |
| IUPAC Name | 3-(4-aminophenyl)benzoic acid |
| Common Name | 4'-Aminobiphenyl-3-carboxylic acid |
| CAS Number | 85096-04-4 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| InChIKey | AZMVFOPKHNNXDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N |
Chemical Structure
The structure of 4'-Aminobiphenyl-3-carboxylic acid consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at the meta-position (position 3), while the other ring bears an amino group at the para-position (position 4'). This arrangement provides distinct reactive sites on each ring.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties is critical for designing purification strategies, ensuring material quality, and confirming structural integrity.
Quantitative Physicochemical Data
The following table summarizes key computed and experimental properties. These values are essential for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability, as estimated by Lipinski's Rule of Five criteria (Molecular Weight < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
| Property | Value | Source |
| XLogP3 | 3 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[2] |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification and characterization.
2.2.1 Infrared (IR) Spectroscopy
The IR spectrum of this molecule is characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the 3300-2500 cm⁻¹ region, often centered around 3000 cm⁻¹. This significant broadening is a hallmark of the hydrogen-bonded dimers formed between carboxylic acid molecules.
-
N-H Stretch (Amine): Two sharp to medium peaks are anticipated in the 3500-3300 cm⁻¹ region, characteristic of a primary aromatic amine.
-
C-H Stretch (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760-1690 cm⁻¹. Conjugation with the aromatic ring typically shifts this peak to the lower end of the range.
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton.
-
Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of 6.5-8.5 ppm. Protons on the aniline ring (ortho to the -NH₂) will be the most upfield (shielded), while the proton ortho to the carboxylic acid group will be the most downfield (deshielded).[3]
-
Amine Protons (-NH₂): A broad singlet is typically observed, the chemical shift of which can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton (-COOH): A very broad singlet will appear far downfield, typically above 10 ppm.[4]
-
-
¹³C NMR: The carbon spectrum provides information on the carbon framework.
-
Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl is expected in the 160-180 ppm range.[5]
-
Aromatic Carbons (Ar-C): A series of signals between 115-150 ppm is anticipated. The carbon attached to the amine group will be shifted upfield, while the carbon attached to the carboxylic acid will be shifted downfield.[5]
-
2.2.3 Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (213.23). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), which would result in a significant peak at m/z 168.
Synthesis and Reactivity
Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This approach offers high yields, excellent functional group tolerance, and readily available starting materials. A logical and field-proven synthetic route involves coupling a protected aminophenylboronic acid with a halobenzoic acid ester, followed by deprotection and hydrolysis.
The choice of a boronic acid ester for the amine-containing ring and a methyl or ethyl ester for the carboxylic acid-containing ring is a strategic decision. This protects both reactive functional groups from participating in side reactions during the palladium-catalyzed coupling step, ensuring a clean and efficient transformation.
Chemical Reactivity
The bifunctional nature of 4'-Aminobiphenyl-3-carboxylic acid provides two distinct handles for chemical modification, making it a highly versatile intermediate.
-
Reactions of the Amino Group: The primary aromatic amine is a potent nucleophile and can undergo a variety of transformations.
-
Amide Formation: Acylation with acid chlorides or anhydrides readily forms amides, a common linkage in pharmaceuticals.[8]
-
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) forms a stable diazonium salt.[8] This intermediate is a gateway to a vast array of functionalities via Sandmeyer-type reactions (e.g., installation of halogens, cyano, or hydroxyl groups).
-
-
Reactions of the Carboxylic Acid Group: The carboxylic acid can be activated or transformed into other functional groups.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents yields the corresponding ester.
-
Amide Formation: Direct reaction with an amine is generally difficult due to acid-base neutralization.[2][9] However, using peptide coupling reagents (e.g., DCC, EDC) facilitates the formation of an amide bond, a cornerstone of peptide and peptidomimetic synthesis.[2]
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to a primary alcohol.
-
Application in Drug Discovery and Development
The biphenyl carboxylic acid motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][6] This structural class is known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10]
-
Scaffold for Bioactive Molecules: 4'-Aminobiphenyl-3-carboxylic acid serves as an ideal starting point for library synthesis. The two functional groups can be independently modified to explore structure-activity relationships (SAR). For instance, the carboxylic acid can interact with basic residues in a target protein's active site, while the amine can be functionalized to extend into other pockets or to modulate physicochemical properties.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl carboxylic acid framework, such as Flurbiprofen and Diflunisal.[6] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes.
-
Anticancer Research: The rigid biphenyl core can be used to design inhibitors of protein-protein interactions or enzyme inhibitors. For example, derivatives of biphenyl carboxylic acid have been investigated as Cdk4 inhibitors and tubulin polymerization inhibitors.[11]
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety.
-
Hazard Identification: Based on data for analogous compounds, 4'-Aminobiphenyl-3-carboxylic acid is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It may also cause skin and serious eye irritation.[12] Some aminobiphenyl compounds are known or suspected carcinogens.[13]
-
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.[12]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P405: Store locked up.[14]
-
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[14]
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and analysis of 4'-Aminobiphenyl-3-carboxylic acid. These should be adapted and optimized based on available laboratory equipment and specific research goals.
Protocol: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid from 3-bromobenzoic acid and 4-aminophenylboronic acid pinacol ester.
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzoic acid, 4-aminophenylboronic acid pinacol ester, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst to the flask. The use of a pre-weighed catalyst in a glovebox is recommended to minimize exposure to air.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The degassing step is crucial as oxygen can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.
-
Workup - Acidification: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This protonates the carboxylate salt, causing the product to precipitate or move into the organic layer.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4'-Aminobiphenyl-3-carboxylic acid.
Protocol: Purity Analysis by HPLC
Objective: To determine the purity of the synthesized 4'-Aminobiphenyl-3-carboxylic acid.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile/water).
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Analysis: Record the chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
References
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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